Cas no 748793-44-4 (5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol)

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with notable structural features. This compound exhibits strong triazole and thiol functionalities, providing versatile reactivity for various chemical transformations. Its unique structure endows it with high stability and selectivity, making it suitable for a wide range of applications in organic synthesis and pharmaceutical research.
5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol structure
748793-44-4 structure
Product name:5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No:748793-44-4
MF:C18H18N3O2SCl
Molecular Weight:375.872
CID:3105310
PubChem ID:2383097

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • <br>5-(4-Chloro-2-methyl-phenoxymethyl)-4-(4-ethoxy-phenyl)-4H-[1,2,4]triazole- 3-thiol
    • 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 5-(4-Chloro-2-methyl-phenoxymethyl)-4-(4-ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
    • AKOS005198532
    • CS-0219245
    • 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
    • 5-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • Z56853834
    • G36158
    • EN300-03509
    • 748793-44-4
    • 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-2H-1,2,4-triazole-3-thione
    • インチ: InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25)
    • InChIKey: AOIPVFTVXPSFMG-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 375.0808257Da
  • 同位素质量: 375.0808257Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 497
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 78.2Ų

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289915-500mg
5-(4-Chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
500mg
¥4404.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289915-5g
5-(4-Chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
5g
¥16044.00 2024-04-30
Enamine
EN300-03509-0.5g
5-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
0.5g
$175.0 2023-06-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289915-100mg
5-(4-Chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
100mg
¥1663.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289915-1g
5-(4-Chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
1g
¥6451.00 2024-04-30
Chemenu
CM481183-100mg
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%+
100mg
$106 2023-01-04
Enamine
EN300-03509-0.05g
5-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
0.05g
$64.0 2023-06-22
1PlusChem
1P019HYB-5g
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
5g
$981.00 2024-04-21
Enamine
EN300-03509-0.25g
5-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
0.25g
$92.0 2023-06-22
Enamine
EN300-03509-1.0g
5-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
748793-44-4 95%
1g
$256.0 2023-06-22

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 関連文献

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiolに関する追加情報

Introduction to 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 748793-44-4)

5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a sophisticated organic compound characterized by its intricate molecular structure and potential pharmaceutical applications. This compound, identified by the CAS number 748793-44-4, has garnered attention in the field of medicinal chemistry due to its unique chemical properties and the promising avenues it opens for further research and development.

The molecular framework of this compound encompasses a triazole core, which is a well-documented motif in drug design, known for its ability to interact with biological targets in diverse ways. The presence of both chloro and methyl substituents on the phenyl ring enhances its lipophilicity, making it a candidate for oral bioavailability. Additionally, the ethoxy group introduces a polar moiety that could influence solubility and metabolic stability.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their versatile biological activities. The triazole ring in 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is particularly noteworthy, as it has been implicated in various pharmacological effects ranging from antimicrobial to anti-inflammatory properties. The compound's structure suggests potential interactions with enzymes and receptors, which are critical for modulating biological pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex triazole core. These techniques not only enhance the efficiency of synthesis but also allow for the introduction of diverse functional groups, thereby expanding the compound's pharmacological profile.

One of the most compelling aspects of 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its potential as a lead compound in drug discovery. Preclinical studies have begun to explore its efficacy in models of inflammation and infection. The compound's ability to modulate key signaling pathways has been observed in vitro, suggesting that it could serve as a foundation for developing novel therapeutic agents.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Molecular modeling techniques have been utilized to predict how 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol interacts with biological targets. These simulations have provided valuable insights into its binding affinity and mechanism of action, guiding experimental efforts towards optimizing its pharmacological properties.

The development of new pharmaceuticals is often hampered by issues related to drug resistance and side effects. However, compounds like 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol offer a fresh perspective by targeting multiple pathways simultaneously. This multitarget approach has shown promise in overcoming resistance mechanisms and reducing adverse effects associated with single-target therapies.

The future of medicinal chemistry lies in the ability to design molecules that are not only effective but also safe and sustainable. The synthesis and characterization of 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exemplifies this ethos by integrating cutting-edge synthetic techniques with rigorous biological evaluation. As research progresses, it is anticipated that this compound will contribute significantly to the development of new treatments for various diseases.

In conclusion, 5-(4-chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents a fascinating example of how structural complexity can be leveraged to create molecules with therapeutic potential. Its unique chemical properties and promising biological activities make it a valuable asset in the ongoing quest to develop novel pharmaceuticals. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.

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